

# A Comparative Guide to Rubidium and Cesium Selenide in Advanced Photovoltaic Applications

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## Compound of Interest

Compound Name: *Rubidium selenide*

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For researchers, scientists, and professionals in drug development, the quest for more efficient and stable photovoltaic materials is a continuous endeavor. This guide provides an objective comparison of the roles of rubidium and cesium, primarily in the form of their selenide compounds or through fluoride treatments, in the two leading thin-film solar cell technologies: Copper Indium Gallium Selenide (CIGS) and Perovskite Solar Cells.

While **rubidium selenide** ( $\text{Rb}_2\text{Se}$ ) and cesium selenide ( $\text{Cs}_2\text{Se}$ ) are not typically employed as the primary light-absorbing materials in solar cells, their incorporation as additives or in post-deposition treatments has been a pivotal strategy in pushing the efficiency frontiers of CIGS and perovskite solar cells. This guide synthesizes experimental data to compare their performance benefits, outlines detailed experimental protocols for their application, and visualizes the key processes involved.

## Performance Comparison in CIGS Solar Cells

In CIGS solar cells, both rubidium and cesium are introduced through post-deposition treatments (PDT) with their fluoride salts ( $\text{RbF}$  and  $\text{CsF}$ ) to enhance device performance. These treatments have been instrumental in achieving record efficiencies.

The primary benefits of these heavy alkali PDTs include a significant increase in the open-circuit voltage ( $V_{oc}$ ) and fill factor (FF), which are critical parameters for overall power conversion efficiency (PCE). The mechanisms behind these improvements are complex and involve passivation of defects at the CIGS surface and grain boundaries, modification of the

electronic band structure at the p-n junction, and influencing the formation of a beneficial surface layer.

One notable difference is the formation of a rubidium-indium-selenide ( $\text{RbInSe}_2$ ) secondary phase on the CIGS surface after RbF-PDT, a phenomenon not typically observed with CsF-PDT.<sup>[1]</sup> This surface modification can have a profound impact on the subsequent buffer layer deposition and the overall device characteristics. While both treatments are highly effective, the optimal processing conditions, such as temperature, can vary.<sup>[2]</sup> Some studies have reported a trade-off with RbF treatment, where a substantial increase in Voc can sometimes be accompanied by a slight decrease in the fill factor.

Below is a summary of comparative performance data from various studies on CIGS solar cells with and without RbF or CsF post-deposition treatments.

Treatment	Voc (mV)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Reference
Reference (No PDT)	-	-	-	15.9	<sup>[3]</sup>
CsF PDT	+50	-	-	18.4	<sup>[3]</sup>
NaF PDT only	Lower	-	Lower	Lower	<sup>[4]</sup>
NaF + KF PDT	Similar to RbF	-	Similar to RbF	Similar	<sup>[4]</sup>
NaF + RbF PDT	Improved	-	Improved	Improved	<sup>[4]</sup>
RbF PDT (Optimized)	Increased	No correlation	Trade-off	+0.8% (absolute)	<sup>[5]</sup>

## Performance Comparison in Perovskite Solar Cells

In the realm of perovskite solar cells, rubidium and cesium are incorporated as additional cations in the perovskite crystal structure, often alongside organic cations like

methyammonium (MA) and formamidinium (FA). This "cation engineering" approach has been crucial for improving both the efficiency and, critically, the stability of perovskite solar cells.

The inclusion of these inorganic cations helps to stabilize the photoactive perovskite phase and suppress the formation of undesirable non-perovskite phases. Quadruple-cation perovskites that include both rubidium and cesium have demonstrated some of the highest initial power conversion efficiencies. However, studies have also indicated that triple-cation perovskites (containing Cs but not Rb) may offer superior long-term stability.<sup>[6]</sup>

The optimal concentration for each alkali metal is a critical parameter. For instance, research has shown that a small percentage of rubidium incorporation (e.g., 5%) can lead to the best structural stability and simulated efficiency, while for cesium, the optimal concentration might be slightly different.<sup>[6][7]</sup> Adding small amounts of either rubidium or cesium has been shown to promote a more uniform distribution of halide atoms within the perovskite material, leading to improved performance.<sup>[1]</sup>

The following table summarizes the performance of perovskite solar cells with different cation compositions, highlighting the impact of rubidium and cesium incorporation.

Perovskite Composition	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Reference
FA-based (Control)	-	-	-	14.9	<a href="#">[7]</a>
FA <sub>0.95</sub> Rb <sub>0.05</sub> -based	-	-	-	16.2	<a href="#">[7]</a>
FA <sub>0.85</sub> MA <sub>0.15</sub> -based	-	-	-	17.1	<a href="#">[7]</a>
FA <sub>0.80</sub> MA <sub>0.15</sub> Rb <sub>0.05</sub> -based	-	-	-	19.6	<a href="#">[7]</a>
RbCsMAFA-based	1.186	-	-	20.6	<a href="#">[6]</a>
Stabilized RbCsMAFA-based	-	-	-	21.6	<a href="#">[6]</a>

## Experimental Protocols

Detailed experimental procedures are crucial for reproducible results in photovoltaic research. Below are representative protocols for the application of rubidium and cesium in CIGS and perovskite solar cells, compiled from multiple sources.

### CIGS Post-Deposition Treatment (PDT)

The post-deposition treatment of CIGS thin films with alkali fluorides is a critical step for achieving high-efficiency devices. The process is typically carried out in a high-vacuum environment immediately following the CIGS deposition.

#### 1. CIGS Absorber Deposition:

- A CIGS thin film is deposited on a molybdenum-coated soda-lime glass substrate, typically using a multi-stage co-evaporation process.

## 2. Alkali Fluoride Post-Deposition Treatment (in-situ):

- RbF PDT: Following the CIGS deposition and without breaking vacuum, the substrate temperature is maintained at approximately 350°C.[2] Rubidium fluoride is then evaporated from an effusion cell, with the deposition rate and thickness monitored by a quartz crystal microbalance.
- CsF PDT: The procedure is similar to the RbF PDT, but the substrate temperature is typically lower, around 200°C.[2]

## 3. Post-Treatment Rinsing:

- After the PDT, excess alkali fluoride residues are often removed by rinsing the samples, for example, with deionized water or a dilute ammonia solution.[2]

## 4. Device Completion:

- A CdS buffer layer is deposited via chemical bath deposition (CBD).
- This is followed by the sputtering of a transparent conducting oxide (TCO) window layer (e.g., i-ZnO/ZnO:Al).
- Finally, metal contact grids (e.g., Ni/Al) are deposited by thermal evaporation.

# Perovskite Solar Cell Fabrication with Rb/Cs Incorporation

The fabrication of perovskite solar cells is typically a solution-based process. The following protocol describes a common method for incorporating rubidium and cesium.

## 1. Substrate Preparation:

- Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- A compact titanium dioxide (c-TiO<sub>2</sub>) electron transport layer (ETL) is deposited by spin-coating or spray pyrolysis, followed by sintering.

- A mesoporous  $\text{TiO}_2$  layer is then often spin-coated on top of the compact layer and sintered.

## 2. Perovskite Precursor Solution Preparation:

- A precursor solution for a multi-cation perovskite is prepared by dissolving the appropriate molar ratios of metal halides (e.g.,  $\text{PbI}_2$ ,  $\text{PbBr}_2$ ) and organic and inorganic cations (e.g., formamidinium iodide, methylammonium bromide, cesium iodide, rubidium iodide) in a solvent mixture such as DMF and DMSO.

## 3. Perovskite Film Deposition:

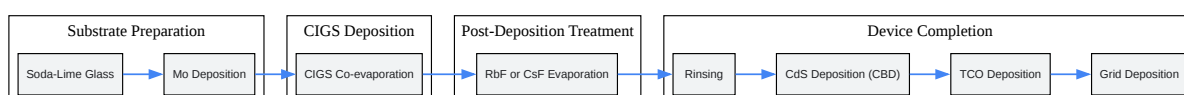
- The perovskite precursor solution is spin-coated onto the  $\text{TiO}_2$ -coated substrate in a nitrogen-filled glovebox.
- During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a uniform film.
- The film is then annealed on a hotplate to complete the perovskite crystallization.

## 4. Hole Transport Layer (HTL) and Electrode Deposition:

- A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
- Finally, a gold or silver back contact is deposited by thermal evaporation.

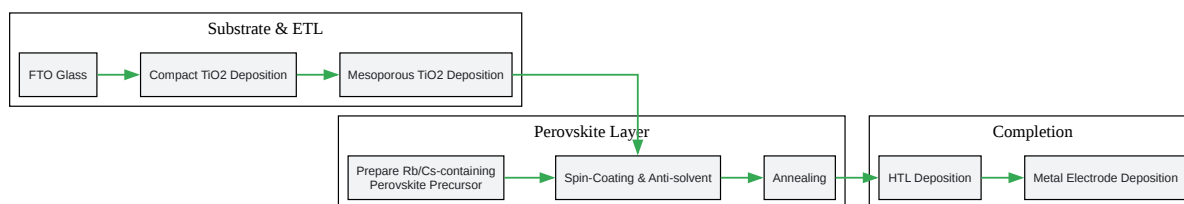
# Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for CIGS post-deposition treatment and perovskite solar cell fabrication.



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### CIGS Solar Cell Fabrication with Post-Deposition Treatment Workflow



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### Perovskite Solar Cell Fabrication Workflow

In conclusion, both rubidium and cesium play a vital, albeit auxiliary, role in advancing the performance of CIGS and perovskite solar cells. The choice between them, and their optimal application, depends on the specific device architecture and desired performance characteristics, particularly the balance between initial efficiency and long-term stability. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore and optimize the use of these critical elements in next-generation photovoltaic technologies.

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